Lipophilicity Differentiation: CHF₂ Cyclobutane Carboxamide vs. CF₃ and CH₂F Analogs
The difluoromethyl (CHF₂) group confers intermediate lipophilicity compared to monofluoromethyl (CH₂F) and trifluoromethyl (CF₃) analogs. In a systematic study of trans-1,2-disubstituted cyclobutane amines, the CHF₂-substituted derivative exhibited a LogP value of 1.59 ± 0.02, positioned between the CH₂F analog (LogP 1.24 ± 0.02) and the CF₃ analog (LogP 2.10 ± 0.02) . While direct LogP measurement for the target carboxamide is not available in primary literature, this cross-study comparable data from structurally analogous amines demonstrates the quantifiable lipophilicity gradient governed by fluoroalkyl substitution degree, a trend applicable to the carboxamide series [1].
| Evidence Dimension | Lipophilicity (LogP) of trans-cyclobutane derivatives |
|---|---|
| Target Compound Data | Not directly measured for target carboxamide; CHF₂-cyclobutane amine analog: LogP 1.59 ± 0.02 |
| Comparator Or Baseline | CH₂F analog: LogP 1.24 ± 0.02; CF₃ analog: LogP 2.10 ± 0.02; Non-fluorinated cyclobutanecarboxamide: LogP 0.97 [2] |
| Quantified Difference | CHF₂ increases LogP by ~0.62 units vs. non-fluorinated; CF₃ increases by additional ~0.51 units vs. CHF₂ |
| Conditions | Experimental LogP measured by shake-flask method at room temperature in n-octanol/water system for trans-1,2-disubstituted cyclobutane amines |
Why This Matters
The ~0.5 LogP unit difference between CHF₂ and CF₃ analogs corresponds to approximately 3-fold difference in partition coefficient, directly impacting membrane permeability predictions and oral bioavailability potential in lead optimization.
- [1] Vashchenko BV, Hryshchuk OV, Skreminskiy A, et al. 3-Fluoroalkyl (CF₃, CHF₂, CH₂F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry. Eur J Org Chem. 2023;26(24):e202300079. View Source
- [2] BOC Sciences. Cyclobutanecarboxamide CAS 1503-98-6, LogP: 0.97210. View Source
